(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

Catalog No.
S762606
CAS No.
415678-40-9
M.F
C16H18N2O2
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)...

CAS Number

415678-40-9

Product Name

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone

IUPAC Name

(2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-11-8-9-14(20-11)15-17-13(16(19)18(15)2)10-12-6-4-3-5-7-12/h3-9,13,15,17H,10H2,1-2H3/t13-,15-/m0/s1

InChI Key

IQIMPHPFMHVWBZ-ZFWWWQNUSA-N

SMILES

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C2NC(C(=O)N2C)CC3=CC=CC=C3

Isomeric SMILES

CC1=CC=C(O1)[C@H]2N[C@H](C(=O)N2C)CC3=CC=CC=C3

The exact mass of the compound (2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,5S)-(-)-5-Benzyl-3-methyl-2-(5-methyl-2-furyl)-4-imidazolidinone (CAS 415678-40-9) is a second-generation MacMillan organocatalyst utilized for enantioselective iminium activation [1]. Featuring a precisely engineered 5-methyl-2-furyl group at the C2 position and a benzyl group at the C5 position, this metal-free secondary amine catalyst drives asymmetric transformations such as Diels-Alder cycloadditions, transfer hydrogenations, and Friedel-Crafts alkylations . For procurement and process chemistry teams, its primary value lies in its ability to deliver up to 90% enantiomeric excess (ee) and 25:1 diastereoselectivity at low catalyst loadings, while retaining catalytic activity in both organic and semi-aqueous solvent systems [1].

Substituting this specific second-generation catalyst with first-generation MacMillan catalysts (such as the 2,2-dimethyl variant) or generic chiral amino acids like L-proline frequently results in process failures due to compromised stereocontrol [1]. The 5-methyl-2-furyl substituent is not merely a structural variation; it is critical for creating a specific steric environment that strongly disfavors the trans-iminium isomer during intermediate formation [1]. When generic or less sterically demanding organocatalysts are used in benchmark cycloadditions, the endo:exo ratio and overall enantiomeric excess drop significantly, forcing manufacturers to incur substantial downstream costs for chiral chromatography and yield recovery [1].

Diels-Alder Stereoselectivity: 5-Methyl-2-furyl vs. First-Generation Gem-Dimethyl Catalysts

In benchmark [4+2] cycloadditions between cyclopentadiene and α,β-unsaturated aldehydes, the 5-methyl-2-furyl substituted catalyst delivers an 89% yield with a 25:1 endo:exo ratio and 90% ee [1]. In contrast, first-generation catalysts lacking the 5-methyl-2-furyl group fail to achieve this level of stereocontrol due to insufficient nonbonding interactions to destabilize the minor iminium isomer [1].

Evidence DimensionCycloaddition stereocontrol (endo:exo ratio and ee)
Target Compound Data89% yield, 25:1 endo:exo ratio, 90% ee
Comparator Or BaselineFirst-generation MacMillan catalysts (lower endo:exo and ee due to lack of 5-methyl-2-furyl steric bulk)
Quantified DifferenceAchieves >90% ee and 25:1 diastereomeric ratios by superior stabilization of the cis-iminium intermediate.
ConditionsCyclopentadiene + α,β-unsaturated aldehyde cycloaddition.

Buyers scaling up asymmetric cycloadditions must select this specific catalyst to maximize the yield of the desired enantiomer and eliminate expensive downstream chiral separation steps.

Transfer Hydrogenation of Sterically Hindered Ketones vs. Primary Amine Catalysts

When paired with Hantzsch esters for the transfer hydrogenation of α,β-unsaturated cyclic ketones, this secondary amine catalyst achieves 66-89% yields and 88-96% ee [1]. Crucially, compared to primary amine organocatalysts (such as L-valine-derived phosphates), the 5-methyl-2-furyl MacMillan catalyst successfully accommodates severe steric constraints on the ketone component without a significant drop in enantiocontrol [1].

Evidence DimensionEnantiomeric excess in sterically hindered substrates
Target Compound Data88-96% ee across sterically constrained cyclic ketones
Comparator Or BaselinePrimary amine organocatalysts (sensitive to steric bulk, leading to reduced ee)
Quantified DifferenceMaintains >88% ee even with severe steric constraints on the ketone component.
ConditionsHydride reduction using tert-butyl Hantzsch ester as the hydrogen source.

Procurement teams can standardize on this single catalyst for the reduction of a broad library of bulky substrates, reducing the need to qualify multiple specialized catalysts.

Processability in Semi-Aqueous Media vs. Moisture-Sensitive Lewis Acids

Unlike traditional chiral Lewis acid catalysts that require strictly anhydrous conditions, this imidazolidinone catalyst maintains high activity in semi-aqueous environments. In aqueous methanol mixtures, it catalyzes asymmetric Diels-Alder reactions to yield the adduct in 82% yield and 78% ee within just 1 hour [1].

Evidence DimensionReaction yield and ee in non-anhydrous conditions
Target Compound Data82% yield, 78% ee in 1 hour in semi-aqueous media
Comparator Or BaselineTraditional chiral metal Lewis acids (deactivate or hydrolyze in water)
Quantified DifferenceRapid conversion (1 hour) with functional stereocontrol without requiring dry solvents.
ConditionsDiels-Alder reaction in aqueous/methanol media.

The ability to run highly enantioselective reactions in moisture-containing solvents drastically lowers industrial processing costs and simplifies reagent handling protocols.

Enantioselective Diels-Alder Cycloadditions in API Synthesis

This catalyst is utilized for constructing complex, chiral bicyclic frameworks via Diels-Alder reactions. Because it guarantees high endo:exo ratios (up to 25:1) and >90% ee, it is directly applicable to the scalable synthesis of pharmaceutical intermediates where strict stereochemical purity is required to prevent downstream yield losses [1].

Asymmetric Transfer Hydrogenation of Bulky Cyclic Ketones

For the hydride reduction of sterically hindered α,β-unsaturated cyclic ketones, this catalyst, used in conjunction with a Hantzsch ester, provides higher ee than primary amine alternatives. It is specifically selected when the substrate features severe steric constraints that would otherwise disrupt the transition state of less sterically optimized organocatalysts [2].

Moisture-Tolerant Asymmetric Synthesis Workflows

In industrial or high-throughput laboratory settings where maintaining strictly anhydrous conditions is cost-prohibitive, this catalyst serves as a processable alternative to moisture-sensitive metal Lewis acids. Its proven efficacy in semi-aqueous solvent systems ensures reproducible yields and enantioselectivity without rigorous solvent drying protocols [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

(2S,5S)-5-benzyl-3-methyl-2-(5-methylfuran-2-yl)imidazolidin-4-one

Dates

Last modified: 08-15-2023

Explore Compound Types